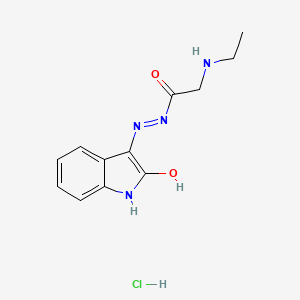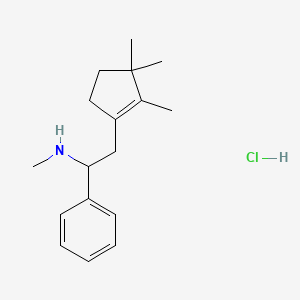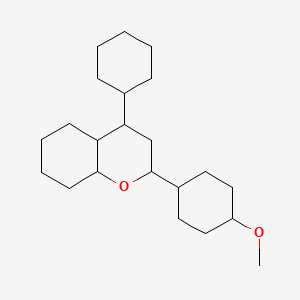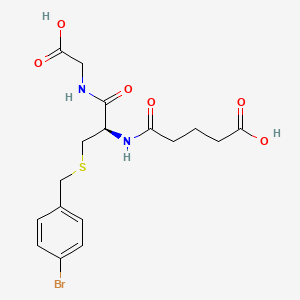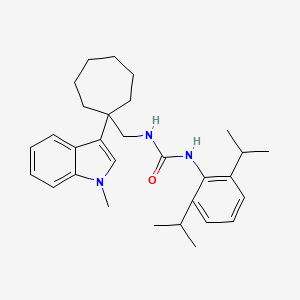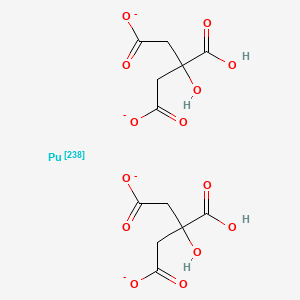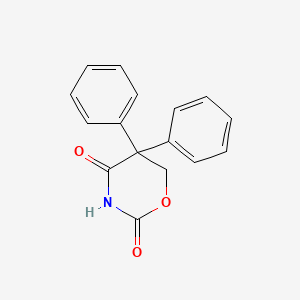![molecular formula C30H46N4O14 B12768173 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid CAS No. 112483-27-9](/img/structure/B12768173.png)
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinone ring and an oxalic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves several steps. One common method involves the reaction of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one with oxalic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mécanisme D'action
The mechanism of action of 1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. It is known to interact with certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed to affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid can be compared with other similar compounds such as thiophene derivatives and indole derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. For example, thiophene derivatives are known for their applications in organic semiconductors, while indole derivatives are important in pharmaceuticals .
Propriétés
Numéro CAS |
112483-27-9 |
|---|---|
Formule moléculaire |
C30H46N4O14 |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid |
InChI |
InChI=1S/2C12H20N2O.3C2H2O4/c2*1-4-13(3)9-5-6-10-14-11(2)7-8-12(14)15;3*3-1(4)2(5)6/h2*11H,4,7-10H2,1-3H3;3*(H,3,4)(H,5,6) |
Clé InChI |
ILPKCVMQLLFOSZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC#CCN1C(CCC1=O)C.CCN(C)CC#CCN1C(CCC1=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



